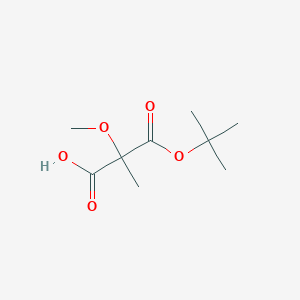

3-(Tert-butoxy)-2-methoxy-2-methyl-3-oxopropanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Tert-butoxy)-2-methoxy-2-methyl-3-oxopropanoic acid is a useful research compound. Its molecular formula is C9H16O5 and its molecular weight is 204.222. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Computational Chemistry and Molecular Electrostatic Potential Analysis : Oliveira and Vasconcellos (2007) explored the hydration clusters of methoxy, ethoxy, iso-propoxy, and tert-butoxy anions using the AGOA methodology. This study contributes to understanding the molecular electrostatic potential of solutes in aqueous media, applicable to molecules like 3-(Tert-butoxy)-2-methoxy-2-methyl-3-oxopropanoic acid (Oliveira & Vasconcellos, 2007).

Organic Synthesis and Chemical Precursors : Wasserman et al. (2004) described the reaction of tert-butyl esters with singlet oxygen, leading to pyrrole derivatives. This research illustrates the potential use of tert-butoxy compounds as intermediates in synthesizing complex organic structures (Wasserman et al., 2004).

Biological and Medical Research Applications : The study by Muskiet et al. (1981) developed a capillary gas-chromatographic profiling method for determining various metabolites, utilizing tert-butyldimethylsilyl derivatives. This technique is relevant for diagnostics and pharmacokinetics, highlighting the role of tert-butoxy compounds in medical research (Muskiet et al., 1981).

Material Science and Polymer Chemistry : In the field of polymer science, Rizzardo and Solomon (1979) developed a technique for determining tert-butoxy endgroups in polymers. This research is crucial for understanding the properties and behaviors of tert-butoxy-modified polymers (Rizzardo & Solomon, 1979).

Wirkmechanismus

Target of Action

It’s known that similar compounds are often used in the synthesis of substances in laboratory settings .

Mode of Action

Compounds with tert-butoxy groups, such as potassium tert-butoxide, are known to act as strong bases . They can participate in various chemical reactions, including nucleophilic substitution and elimination reactions . The tert-butoxy group’s bulky nature makes it sensitive to steric interactions, affecting its reactivity .

Biochemical Pathways

The compound is involved in the controlled ring-opening polymerization of N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydrides . This process leads to the formation of well-defined peptoid-based polyacids . The cloaked carboxyl groups on the poly(N-(3-tert-butoxy-3-oxopropyl) glycine) can be unveiled in mild acidic conditions to yield the poly(N-(2-carboxyethyl) glycine), a structural mimic of poly(glutamic acid) .

Pharmacokinetics

The compound’s solubility and reactivity can be influenced by its tert-butoxy and carboxylic acid groups .

Result of Action

The result of the compound’s action is the formation of well-defined peptoid-based polyacids . These polyacids can be used as building blocks for the construction of peptidomimetic supramolecular assemblies with stimuli-responsive properties .

Action Environment

The action of 3-(Tert-butoxy)-2-methoxy-2-methyl-3-oxopropanoic acid can be influenced by environmental factors such as pH. For instance, the cloaked carboxyl groups on the poly(N-(3-tert-butoxy-3-oxopropyl) glycine) can be unveiled in mild acidic conditions . Additionally, the compound’s reactivity can be affected by steric interactions, which are influenced by the spatial arrangement of the molecules in the reaction environment .

Eigenschaften

IUPAC Name |

2-methoxy-2-methyl-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O5/c1-8(2,3)14-7(12)9(4,13-5)6(10)11/h1-5H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKEXGIHUNWGURM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C)(C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

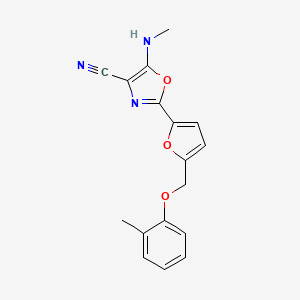

![2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B3007014.png)

![1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylic acid acetate](/img/no-structure.png)

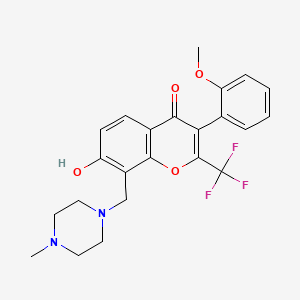

![(2S)-1-[(2S)-2-Amino-3-methylbutanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B3007025.png)

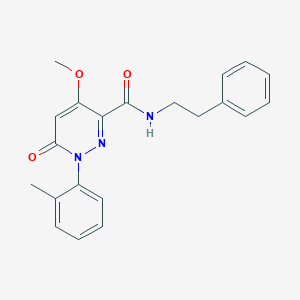

![N-cycloheptyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3007030.png)